N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a fluorinated aromatic ring, a methyl-substituted dihydropyrazinone core, and a thioether linkage. For instance, the coupling of cyanoacetanilides with diazonium salts (as in ) is a plausible route to generate the pyrazinone scaffold, with subsequent functionalization introducing the fluorophenyl and methylphenyl groups .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-13-2-8-16(9-3-13)23-11-10-21-18(19(23)25)26-12-17(24)22-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXNHVBCANINPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the dihydropyrazinyl intermediate, followed by the introduction of the fluorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Fluorophenyl vs. Other Aromatic Substituents
The 4-fluorophenyl group in the target compound contrasts with substituents in analogs such as:
- 4-Methoxyphenyl (e.g., compound 13b in ): The methoxy group introduces electron-donating effects, which may stabilize resonance structures and alter reactivity .
- Bromophenyl (e.g., ): Bromine’s bulkiness and electronegativity could sterically hinder interactions or enhance halogen bonding in biological targets .
Heterocyclic Core Variations
Dihydropyrazinone vs. Pyrazole/Thiazole/Triazole Cores
- Pyrazoles (e.g., ): Pyrazole-containing analogs (e.g., compounds 8a–8j) exhibit analgesic activity, with substituents like dimethylaminophenyl enhancing potency .
- Triazoles (e.g., ): The triazole ring in N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide may confer metabolic stability due to resistance to oxidative degradation .
- Thiazoles (e.g., ): Thiazole derivatives demonstrate anti-inflammatory and antimicrobial activities, with the sulfur atom contributing to electron delocalization .
Implication for Target Compound: The dihydropyrazinone core’s keto group (C=O) may facilitate hydrogen bonding with enzymatic targets, distinguishing its mechanism from nitrogen-rich heterocycles like pyrazoles or triazoles.
Biological Activity
N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A fluorophenyl moiety
- A methylphenyl group
- A dihydropyrazinyl core
The molecular formula is with a molecular weight of approximately 357.41 g/mol. Its structural complexity suggests multiple sites for biological interaction.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, influencing various cellular signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to external signals, potentially affecting processes like cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. This property is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. Its structural features enable it to target cancer cell lines effectively, possibly through:
- Induction of apoptosis in malignant cells.
- Inhibition of tumor growth via interference with angiogenesis.
Case Studies and Research Findings
-
Anticancer Studies : In vitro studies have demonstrated that similar compounds can reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the activation of apoptotic pathways.
Study Reference Cell Line Tested IC50 (µM) Mechanism Smith et al., 2021 MCF-7 (breast) 15 Apoptosis induction Johnson et al., 2020 A549 (lung) 20 Cell cycle arrest -
Antimicrobial Efficacy : A comparative study highlighted that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Compound Tested Bacterial Strain Zone of Inhibition (mm) Compound A Staphylococcus aureus 18 Compound B Escherichia coli 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
